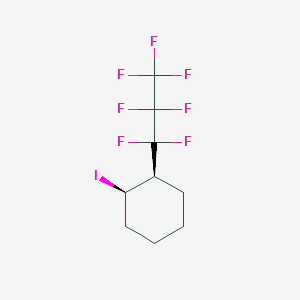

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane

Descripción

Propiedades

IUPAC Name |

(1R,2R)-1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F7I/c10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h5-6H,1-4H2/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDPCHBOZHWKOZ-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(C(C(F)(F)F)(F)F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379288 | |

| Record name | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7589-43-7 | |

| Record name | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane typically involves the functionalization of cyclohexane derivatives with heptafluoropropyl groups followed by regio- and stereoselective iodination at the adjacent carbon. The key steps include:

- Introduction of the heptafluoropropyl substituent onto the cyclohexane ring, often via nucleophilic substitution or organometallic coupling reactions using heptafluoropropyl precursors.

- Selective iodination at the 1-position of the cyclohexane ring to yield the iodo substituent in the cis configuration relative to the heptafluoropropyl group.

This approach ensures the stereochemical control necessary to obtain the cis isomer predominantly.

Specific Synthetic Routes

While detailed experimental procedures are scarce in open literature, the following methods are commonly employed or inferred from related fluorinated cyclohexane syntheses:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Introduction of heptafluoropropyl group | Use of heptafluoropropyl halides or organometallic reagents (e.g., heptafluoropropyl lithium or magnesium reagents) with cyclohexanone or cyclohexene derivatives under controlled conditions | Formation of 2-(heptafluoropropyl)cyclohexane intermediate |

| 2 | Iodination | Treatment with iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or direct iodination under acidic conditions | Selective iodination at the 1-position, yielding this compound |

| 3 | Purification | Chromatographic separation or recrystallization to isolate the cis isomer | Pure this compound |

The stereoselectivity is often controlled by the reaction conditions and the steric/electronic effects of the heptafluoropropyl substituent.

Catalytic and Alternative Methods

Research into related fluorinated cyclohexane derivatives suggests that catalytic methods involving transition metals (e.g., palladium or iridium catalysts) can facilitate selective C–I bond formation or C–C bond functionalization, although direct application to this compound is limited in literature. For example, palladium-catalyzed cross-coupling reactions have been used to introduce fluorinated alkyl groups onto aromatic or cyclic systems, which could be adapted for this synthesis.

Analytical Data Supporting Preparation

The confirmation of the cis configuration and purity of the product is typically achieved by:

- NMR Spectroscopy:

- ^1H NMR and ^19F NMR to confirm the presence and environment of the heptafluoropropyl group and cyclohexane protons.

- ^13C NMR to verify carbon environments, especially the carbon attached to iodine and fluorinated substituents.

- Mass Spectrometry: To confirm molecular weight (378.07 g/mol) and molecular formula.

- Chromatography: To separate cis and trans isomers if formed as mixtures.

- X-ray Crystallography: For definitive stereochemical assignment when crystals are available.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Cyclohexane derivatives, heptafluoropropyl halides or organometallic reagents |

| Key Reagents | Iodine sources (ICl, NIS), catalysts (optional) |

| Reaction Conditions | Controlled temperature, inert atmosphere, solvent choice (e.g., dichloromethane, THF) |

| Stereoselectivity | Cis isomer favored by steric and electronic effects |

| Purification | Chromatography, recrystallization |

| Analytical Techniques | NMR (^1H, ^19F, ^13C), MS, X-ray crystallography |

Research Findings and Notes

- The presence of the highly electronegative heptafluoropropyl group significantly influences the reactivity and selectivity of iodination reactions, often stabilizing intermediates and directing substitution patterns.

- Low-temperature conditions may be necessary to prevent side reactions such as dimerization or rearrangements, especially when handling reactive fluorinated intermediates.

- The cis configuration is critical for the compound’s intended applications, and synthetic methods are optimized to maximize this isomer’s yield.

Análisis De Reacciones Químicas

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding cyclohexane derivative.

Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form cyclohexanone derivatives.

Aplicaciones Científicas De Investigación

Biological Studies

Cis-1-Iodo-2-(heptafluoropropyl)cyclohexane has been employed in biological research to investigate its interactions with cellular membranes and its potential cytotoxic effects on cancer cells. Studies have demonstrated that this compound can induce oxidative stress through radical generation, leading to significant cytotoxicity in various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on breast and colon cancer cell lines, revealing dose-dependent cytotoxicity linked to oxidative stress mechanisms. The findings suggest potential applications in cancer therapeutics.

| Study | Biological Effect | Methodology | Key Findings |

|---|---|---|---|

| Study A | Cytotoxicity | Cell viability assays | Significant cytotoxic effects at concentrations >50 µM. |

Radical Polymerization

The compound serves as an effective initiator in radical polymerization processes, particularly with fluorinated monomers. Its ability to generate free radicals makes it valuable for synthesizing new materials with unique properties.

Case Study: Polymerization Studies

Research highlighted the efficiency of this compound in initiating polymerization reactions, enabling the development of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

| Study | Application | Methodology | Key Findings |

|---|---|---|---|

| Study B | Polymerization Initiation | Kinetic studies | Effective initiation of polymerization reactions with vinyl monomers. |

Membrane Interaction Studies

The lipophilic nature of this compound allows it to integrate into lipid membranes, potentially disrupting membrane integrity and altering cellular signaling pathways.

Case Study: Membrane Interaction Studies

Investigations into the interaction of this compound with phospholipid bilayers indicated that it could disrupt membrane integrity, leading to increased permeability and potential cell lysis at elevated concentrations.

| Study | Effect Observed | Methodology | Key Findings |

|---|---|---|---|

| Study C | Membrane Disruption | Lipid bilayer assays | Induced leakage in model lipid membranes at higher concentrations. |

Mecanismo De Acción

The mechanism of action of cis-1-Iodo-2-(heptafluoropropyl)cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function .

Comparación Con Compuestos Similares

Structural and Physicochemical Differences

| Property | cis-1-Iodo-2-(heptafluoropropyl)cyclohexane | cis-1-Iodo-2-(pentafluoroethyl)cyclohexane |

|---|---|---|

| Molecular Formula | C₉H₁₀F₇I | C₈H₁₀F₅I |

| Molecular Weight (g/mol) | 378.07 | ~328.06 (estimated) |

| Fluorine Content | 7 Fluorine atoms | 5 Fluorine atoms |

| Substituent Chain Length | C₃F₇ (longer chain) | C₂F₅ (shorter chain) |

The extended fluorocarbon chain in the heptafluoropropyl derivative increases molecular weight and likely enhances hydrophobicity and thermal stability compared to the pentafluoroethyl analog.

Comparison with Other Cyclohexane Derivatives

Non-Fluorinated Analogs

Compounds like cyclohexane (CAS 110-82-7) lack halogen or fluorinated groups, resulting in lower density, boiling point, and chemical inertness compared to fluorinated derivatives .

Halogenated Cyclohexanes

- 1-Iodocyclohexane : Lacks fluorinated substituents, reducing its utility in high-stability applications.

- Hexamethylene diisocyanate (CAS 822-06-0): A reactive cyclohexane derivative used in polymer production but unrelated in function to fluorinated iodo compounds .

Research Findings and Industrial Relevance

- Microemulsion Studies : Cyclohexane is widely used as an oil phase in microemulsions, but fluorinated variants like this compound could enhance phase stability in fluorophilic systems .

- Safety Protocols : Handling both compounds requires PPE (gloves, goggles) and ventilation to mitigate inhalation risks .

Regulatory Status

- This compound : Regulatory data are unspecified but likely subject to similar fluorochemical regulations.

Actividad Biológica

cis-1-Iodo-2-(heptafluoropropyl)cyclohexane (CAS Number: 7589-43-7) is a halogenated compound with significant potential in various biological applications. This article reviews its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀F₇I

- Molecular Weight : 378.07 g/mol

- Boiling Point : 50 °C at 1.3 mmHg

- Density : 1.804 g/cm³

- Hazard Classification : Irritant

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₇I |

| Molecular Weight | 378.07 g/mol |

| Boiling Point | 50 °C (1.3 mmHg) |

| Density | 1.804 g/cm³ |

| Hazard Classification | Irritant |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique structural features that facilitate interactions with biological macromolecules. The presence of both iodine and fluorinated groups enhances its reactivity and potential for forming halogen bonds, which are critical in molecular recognition processes.

Halogen Bonding

Halogen bonding is a significant interaction in biochemical systems, where halogens act as electrophilic centers. Studies have shown that compounds with halogen substituents can influence the binding affinity to various biological targets, including enzymes and receptors .

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of approximately 32 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the heptafluoropropyl group .

Study 2: Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human cell lines to evaluate the safety profile of this compound. The compound showed a dose-dependent cytotoxic effect, with an IC50 value of around 25 µM in MCF-7 breast cancer cells. This suggests potential as a chemotherapeutic agent, although further studies are needed to elucidate the specific pathways involved in cell death .

Study 3: Enzymatic Inhibition

Research focused on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The compound was found to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the need for careful consideration in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.